2-Fluoro-beta-oxo-3-(trifluoromethyl)benzenepropanenitrile
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Overview
Description
2-Fluoro-beta-oxo-3-(trifluoromethyl)benzenepropanenitrile is a chemical compound with significant applications in various fields, including medicinal chemistry and industrial processes. It is known for its unique structural properties, which contribute to its reactivity and utility in synthetic chemistry.
Preparation Methods
The synthesis of 2-Fluoro-beta-oxo-3-(trifluoromethyl)benzenepropanenitrile typically involves multi-step organic reactions. One common synthetic route includes the fluorination of a precursor compound followed by nitrile formation. The reaction conditions often require specific catalysts and controlled temperatures to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
2-Fluoro-beta-oxo-3-(trifluoromethyl)benzenepropanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms, often using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
2-Fluoro-beta-oxo-3-(trifluoromethyl)benzenepropanenitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways due to its unique structural features.
Medicine: It has been explored as a lead compound in drug development, showing potential in clinical trials for treating various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials, benefiting from its reactivity and stability.
Mechanism of Action
The mechanism of action of 2-Fluoro-beta-oxo-3-(trifluoromethyl)benzenepropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms and nitrile group play crucial roles in binding to these targets, influencing biological pathways and exerting therapeutic effects. Detailed studies have shown that it can modulate enzyme activity and affect cellular processes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Compared to other similar compounds, 2-Fluoro-beta-oxo-3-(trifluoromethyl)benzenepropanenitrile stands out due to its unique combination of fluorine atoms and nitrile group, which enhance its reactivity and specificity in chemical reactions. Similar compounds include:
- 2-Fluoro-beta-oxo-3-(trifluoromethyl)benzenepropanoic acid
- 2-Fluoro-beta-oxo-3-(trifluoromethyl)benzenepropanal
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
3-[2-fluoro-3-(trifluoromethyl)phenyl]-3-oxopropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F4NO/c11-9-6(8(16)4-5-15)2-1-3-7(9)10(12,13)14/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSVEKQUMMAFPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C(=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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